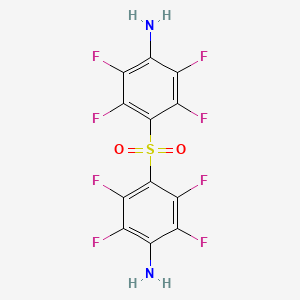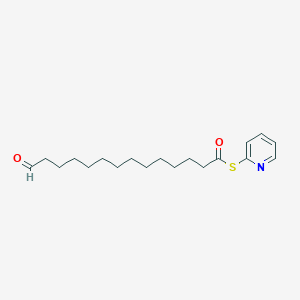
S-Pyridin-2-yl 14-oxotetradecanethioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-Pyridin-2-yl 14-oxotetradecanethioate: is a synthetic organic compound characterized by the presence of a pyridine ring attached to a long aliphatic chain with a thioester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-Pyridin-2-yl 14-oxotetradecanethioate typically involves the following steps:
-
Formation of the Thioester Linkage: : The initial step involves the reaction of pyridine-2-thiol with a 14-carbon aliphatic acid chloride. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Pyridine-2-thiol+14-carbon aliphatic acid chloride→S-Pyridin-2-yl 14-oxotetradecanethioate+HCl
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures consistent quality and scalability of the production process.
化学反応の分析
Types of Reactions
-
Oxidation: : S-Pyridin-2-yl 14-oxotetradecanethioate can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The compound can be reduced to form thiols or other reduced sulfur-containing species.
-
Substitution: : The thioester group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
Sulfoxides and Sulfones: Formed through oxidation.
Thiols: Formed through reduction.
Substituted Thioesters: Formed through nucleophilic substitution.
科学的研究の応用
Chemistry
In chemistry, S-Pyridin-2-yl 14-oxotetradecanethioate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The thioester group is known to participate in biochemical processes, making it a candidate for enzyme inhibition studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with biological targets could lead to the development of new drugs.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
作用機序
The mechanism of action of S-Pyridin-2-yl 14-oxotetradecanethioate involves its interaction with molecular targets through the thioester group. This functional group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their activity. The pyridine ring may also participate in coordination with metal ions, influencing the compound’s overall reactivity and binding properties.
類似化合物との比較
Similar Compounds
S-Pyridin-2-yl 14-oxotetradecanoate: Similar structure but with an ester instead of a thioester group.
S-Pyridin-2-yl 14-oxotetradecanamide: Contains an amide group instead of a thioester.
S-Pyridin-2-yl 14-oxotetradecanol: Features a hydroxyl group in place of the thioester.
Uniqueness
S-Pyridin-2-yl 14-oxotetradecanethioate is unique due to the presence of the thioester group, which imparts distinct reactivity compared to its ester, amide, and alcohol analogs. This reactivity is particularly useful in synthetic chemistry and biochemical applications where thioesters play a crucial role.
特性
CAS番号 |
138117-15-4 |
|---|---|
分子式 |
C19H29NO2S |
分子量 |
335.5 g/mol |
IUPAC名 |
S-pyridin-2-yl 14-oxotetradecanethioate |
InChI |
InChI=1S/C19H29NO2S/c21-17-13-9-7-5-3-1-2-4-6-8-10-15-19(22)23-18-14-11-12-16-20-18/h11-12,14,16-17H,1-10,13,15H2 |
InChIキー |
RSYUSBHYGSDGEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)SC(=O)CCCCCCCCCCCCC=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{4-[2-(tert-Butylperoxy)propan-2-yl]phenyl}(phenyl)methanone](/img/structure/B14277703.png)

![3-[(4-Hydroxy-3-nitrobenzene-1-sulfonyl)amino]benzoic acid](/img/structure/B14277710.png)
![1-{[3-(Pentylsulfanyl)propyl]sulfanyl}pentane](/img/structure/B14277726.png)
![methyl (3R,5R)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carboxylate](/img/structure/B14277731.png)
![Methyl {[bis(2,2,2-trifluoroethoxy)phosphanyl]oxy}acetate](/img/structure/B14277733.png)
![3-[3-(Trimethoxysilyl)propyl]pentane-2,4-dione](/img/structure/B14277735.png)
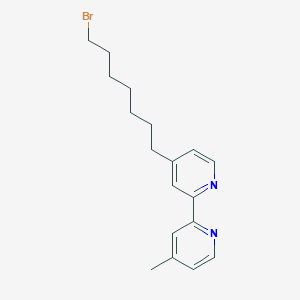
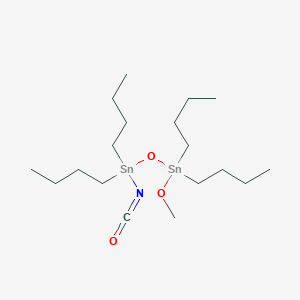
![N-[2-(3-methoxyphenyl)ethyl]butanamide](/img/structure/B14277765.png)

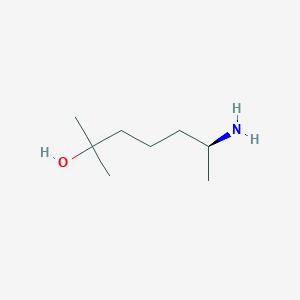
![1-[(1H-Indol-3-yl)acetyl]piperidin-2-one](/img/structure/B14277780.png)
